molecular formula C23H36N6O11S B1673054 pGlu-Glu-Asp-Cys-Lys CAS No. 84588-89-6

pGlu-Glu-Asp-Cys-Lys

Cat. No.: B1673054
CAS No.: 84588-89-6
M. Wt: 604.6 g/mol
InChI Key: WMMKLGOAKIPZJN-YTFOTSKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pGlu-Glu-Asp-Cys-Lys (pEEDCK) is a synthetic pentapeptide with critical roles in hematopoietic regulation. It functions as a potent inhibitor of granulocyte/macrophage colony-forming units (CFU-GM) clonal growth, exhibiting an IC50 of 1.1 × 10<sup>−12</sup> M in vitro . Its primary mechanism involves maintaining hematopoietic stem cells (CFU-S) in a quiescent state, thereby protecting them from cell cycle-specific cytostatic drugs like arabinofuranosylcytosine (ara-C) . However, pEEDCK’s free thiol group renders it highly sensitive to oxidation, leading to dimerization via disulfide bonds. This dimer, (pEEDCK)2, paradoxically stimulates CFU-S proliferation (60% in S-phase at 20 µg/kg) and accelerates hematopoiesis .

The redox-mediated interconversion between monomeric (inhibitory) and dimeric (stimulatory) forms allows pEEDCK to act as a bidirectional regulator of hematopoiesis, responding dynamically to physiological demands such as infection or chemotherapy .

Properties

CAS No.

84588-89-6

Molecular Formula

C23H36N6O11S

Molecular Weight

604.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H36N6O11S/c24-8-2-1-3-13(23(39)40)27-22(38)15(10-41)29-21(37)14(9-18(33)34)28-20(36)12(5-7-17(31)32)26-19(35)11-4-6-16(30)25-11/h11-15,41H,1-10,24H2,(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,29,37)(H,31,32)(H,33,34)(H,39,40)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

WMMKLGOAKIPZJN-YTFOTSKYSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XEDCK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glp-Glu-Asp-Cys-Lys-OH
hemoregulatory peptide 5b
hp 5B
pEEDCK
pGlu-Glu-Asp-Cys-Lys-OH
pyroglutamyl-glutamyl-aspartyl-cysteinyl-lysine
SP1 pentapeptide

Origin of Product

United States

Scientific Research Applications

Hematological Applications

1.1 Inhibition of Stem Cell Recruitment

One of the primary applications of pEEDCK is its ability to inhibit stem cell recruitment. This property is particularly beneficial in the context of hematological complications following cytostatic tumor therapies. By preventing the recruitment of hemopoietic stem cells, pEEDCK helps maintain these cells in a nonproliferative state, thereby reducing the risk of damage caused by certain cytostatic drugs. This mechanism positions pEEDCK as a potential hemoprotector during chemotherapy treatments .

1.2 Effects on Colony-Forming Units

In vitro studies have demonstrated that monomeric pEEDCK is a potent inhibitor of colony-forming units for granulocyte/macrophage (CFU-GM), with an IC50 value of 1.1×1012M1.1\times 10^{-12}\,\text{M}. This indicates a high level of potency in inhibiting the growth of these cells, which are crucial for immune response and recovery post-chemotherapy . Additionally, while dimerized forms of the peptide were found to enhance CFU-GM colony formation when stimulated by colony-stimulating factors, the monomeric form remains the focus for therapeutic applications due to its inhibitory properties.

Cancer Therapy

2.1 Cytoprotection Against Chemotherapeutics

The protective effects of pEEDCK against cytotoxic agents make it an important candidate for further research in cancer therapy. By mitigating the adverse effects on hematopoietic stem cells during chemotherapy, pEEDCK could potentially improve patient outcomes by enhancing recovery times and reducing complications associated with treatment .

2.2 Interaction with Leukemic Cell Lines

Research has also indicated that pEEDCK can inhibit the colony formation of certain leukemic cell lines (e.g., HL-60 and RAJI) at higher concentrations (ranging from 10810^{-8} to 109M10^{-9}\,\text{M}). This suggests that pEEDCK may have applications in treating specific types of leukemia by targeting malignant cells while preserving normal hematopoietic function .

Biochemical Properties

3.1 Sensitivity to Oxidation

As a thiol-containing peptide, pEEDCK is highly sensitive to oxidation, which can lead to undesired dimerization reactions. This characteristic necessitates careful handling and storage conditions to maintain its active monomeric form for experimental and therapeutic use . A solid-phase synthesis strategy has been developed to produce and purify pEEDCK while protecting it from oxidation until it is ready for application.

3.2 Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for understanding the behavior of pEEDCK in biological systems. Preliminary studies have indicated that the peptide exhibits rapid oxidation rates; thus, strategies to stabilize its active form during administration are critical for maximizing therapeutic efficacy . Toxicity studies in animal models are ongoing to establish safe dosage levels and potential side effects associated with its use.

Comparison with Similar Compounds

Monomer vs. Dimer of pEEDCK

Property Monomeric pEEDCK Dimeric (pEEDCK)2
Structure Linear pentapeptide with free thiol (-SH) Disulfide-bonded homodimer
Function Inhibits CFU-GM (IC50 = 1.1 pM) Stimulates CFU-S proliferation (60% S-phase at 20 µg/kg)
Oxidation Sensitivity Highly sensitive (t1/2 < 13 min in culture) Stable, formed via granulocyte-mediated oxidation
Therapeutic Role Myeloprotection during chemotherapy Post-chemotherapy hematopoietic recovery
Key Findings Prevents ara-C toxicity in mice Accelerates granulocyte recovery post-N-mustard/ara-C

Comparison with Cyclic Thymopentin Analogs

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP) is a cyclic analog of thymopentin (TP-5), designed to enhance stability and activity. Key comparisons include:

Property pEEDCK Monomer Cyclic Thymopentin (cTP)
Structure Linear with redox-sensitive Cys Cyclic, constrained by Cys-Tyr disulfide
Stability Prone to oxidation (requires synthetic protection) Resistant to enzymatic degradation
Activity Inhibits CFU-GM at picomolar ranges Enhances macrophage phagocytosis and B-cell antibody production vs. linear TP-5
Mechanism Direct interaction with stem cell receptors Binds immune cell receptors (e.g., CD4<sup>+</sup> T cells)

Unlike pEEDCK, cTP’s cyclic structure confers prolonged half-life and avoids redox-mediated functional shifts, making it superior for immunomodulatory applications.

Comparison with Granulocytic Chalones

Granulocytic chalones are endogenous inhibitors of myelopoiesis, but their structures remain poorly characterized. pEEDCK shares functional similarities but differs mechanistically:

  • Specificity : pEEDCX targets CFU-GM and CFU-S, whereas chalones broadly suppress granulocyte production .
  • Redox Dynamics : pEEDCK’s oxidation to a stimulatory dimer is absent in chalones, which act unidirectionally.
  • Synthetic Utility : pEEDCK’s defined structure enables clinical applications (e.g., myeloprotection), unlike chalones, which lack reproducibility .

Data Tables

Table 1: Functional Comparison of pEEDCK Derivatives

Compound Target Cells Effective Concentration Effect Reference
pEEDCK monomer CFU-GM 1.1 × 10<sup>−12</sup> M Inhibition of colony formation
(pEEDCK)2 dimer CFU-S 20 µg/kg Stimulation (60% S-phase in 9–11 h)
cTP Macrophages, B cells 10<sup>−8</sup> M Enhanced phagocytosis, antibody production

Research Findings and Mechanistic Insights

  • Dual Role in Hematopoiesis: pEEDCK’s monomer inhibits CFU-GM, while its dimer stimulates CFU-S, enabling demand-adapted regulation during infections or cytostatic stress .
  • Synthetic Optimization: Solid-phase synthesis with S-tert-butyl-sulfenyl protection prevents dimerization, ensuring monomeric purity for clinical use .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

Solid-phase synthesis remains the most widely adopted method for pEEDCK production due to its scalability and compatibility with automation. The choice of resin critically influences yield and purity:

  • Wang resin (hydroxymethylphenoxyacetic acid linker) is preferred for its stability under Fmoc chemistry and efficient cleavage with trifluoroacetic acid (TFA).
  • Rink amide resin may be used for C-terminal amide variants, though pEEDCK’s native C-terminal lysine carboxylate necessitates a carboxylate-compatible support.

The C-terminal lysine residue is typically loaded first using a preloaded Fmoc-Lys(Boc)-Wang resin. Coupling efficiency exceeds 98% when using hexafluorophosphate activators like HBTU or HATU in dimethylformamide (DMF) with 2% v/v N,N-diisopropylethylamine (DIPEA).

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids:

  • Cysteine (Cys) : Protected with trityl (Trt) or tert-butylthio (S-tBu) groups to prevent disulfide formation. Trt offers superior stability during TFA cleavage but requires longer deprotection times (20% piperidine/DMF, 2 × 10 min).
  • Aspartic Acid (Asp) : Side-chain protected as tert-butyl ester (OtBu) to minimize aspartimide formation during acidic cleavage.
  • Glutamic Acid (Glu) : Similarly protected with OtBu.
  • Pyroglutamic Acid (pGlu) : Introduced as pre-formed Fmoc-pGlu-OH to avoid on-resin cyclization complications.

Coupling reactions are monitored via Kaiser ninhydrin tests, with double couplings employed for residues prone to steric hindrance (e.g., Cys following Asp).

Protection Group Strategy and Side-Reaction Mitigation

Critical Protection Schemes

Residue Protection Group Rationale
Lys Boc Prevents side-chain acylation during coupling
Cys Trt/S-tBu Suppresses disulfide dimerization
Asp/Glu OtBu Reduces aspartimide/glutimide formation

Oxidation Control

Cysteine’s thiol group is highly susceptible to oxidation, leading to dimeric pEEDCK (Cys-Cys disulfide). Key mitigation strategies include:

  • Synthesis under inert atmosphere (N2 or Ar) with degassed solvents.
  • Addition of reducing agents (e.g., 1,2-ethanedithiol, EDT) during resin cleavage.
  • Post-synthesis treatment with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

Resin Cleavage and Global Deprotection

Acidic Cleavage Conditions

Final cleavage and deprotection are performed using TFA-based cocktails:

Condition Composition Temperature Time Yield*
Standard TFA:H2O:TIS:EDT (92.5:2.5:2.5:2.5) 25°C 2 h 78%
Low-Temp TFA:H2O:TIS:EDT (94:1:2.5:2.5) 0°C 4 h 85%

*Yields reported for 0.1 mmol scale.

Low-temperature cleavage minimizes aspartimide formation at Asp and Glu residues, improving crude peptide purity by ~15%. EDT acts as a scavenger for benzyl and tert-butyl cations, preventing cysteine alkylation.

Alternative Cleavage Methods

  • Hydrogen Fluoride (HF) Cleavage : Effective for peptides with acid-labile protections (e.g., Arg(Tos)), but requires specialized equipment and poses safety risks.
  • Hydrogen Bromide (HBr) in TFA : Suitable for methionine-containing peptides but may degrade Cys(Trt).

Purification and Analytical Validation

Reverse-Phase HPLC

Crude pEEDCK is purified using C18 columns with a water/acetonitrile gradient (0.1% TFA modifier). Typical retention times:

  • Monomeric pEEDCK: 14.2 min (20→35% ACN over 30 min)
  • Dimeric form: 18.7 min

Inclusion of 0.1% β-mercaptoethanol in the mobile phase suppresses post-purification oxidation.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular identity:

  • Calculated [M+H]+: 636.7 Da
  • Observed [M+H]+: 636.8 Da (Δ = 0.16 Da)

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Fragment Condensation

While fragment condensation is feasible for larger peptides, pEEDCK’s short sequence favors SPPS:

Parameter SPPS Fragment Condensation
Overall Yield 62–72% 35–45%
Purity (Crude) 70–80% 50–60%
Synthesis Time 2–3 d 5–7 d

Fragment condensation introduces additional coupling steps and epimerization risks, particularly at Asp and Glu residues.

Challenges and Optimization Strategies

Pyroglutamate Formation

N-terminal pGlu is introduced pre-formed to avoid incomplete cyclization of glutamic acid, which occurs in <50% yield under on-resin conditions.

Disulfide Dimerization

Post-cleavage dimerization is reduced by:

  • Immediate lyophilization after purification.
  • Storage at -80°C under argon with 1 mM TCEP.

Q & A

Q. How can researchers leverage multi-omics data to identify novel applications for this compound?

  • Methodology :
  • Target Deconvolution : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathways affected by the peptide.
  • In Silico Screening : Use PubChem or ChEMBL for structure-activity relationship (SAR) comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pGlu-Glu-Asp-Cys-Lys
Reactant of Route 2
pGlu-Glu-Asp-Cys-Lys

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.